1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
描述
属性
IUPAC Name |
6-benzyl-12-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18-7-8-22-27-23-20(25(32)30(22)16-18)15-21(29(23)17-19-5-3-2-4-6-19)24(31)26-9-10-28-11-13-33-14-12-28/h2-8,15-16H,9-14,17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKMCHNUJCMZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCN5CCOCC5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest and the induction of apoptosis. The compound also alters the expression of proapoptotic proteins caspase-3 and Bax, and downregulates the activity of the anti-apoptotic protein Bcl-2.
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyrido-Pyrrolo-Pyrimidine Derivatives
Key Insights :
- Solubility: The morpholinoethyl group in the target compound likely offers superior aqueous solubility compared to the dimethyl () or methoxypropyl () groups due to morpholine’s polar oxygen and amine moieties .
- Lipophilicity : The benzyl group at position 1 increases hydrophobicity relative to methyl substituents in analogs, which may enhance tissue penetration but reduce water solubility .
Heterocyclic Analogs with Distinct Cores
Key Insights :
Key Differences :
- Substituting ethyl N-alkylglycinate () with a morpholino-containing amine would require optimization of reaction time and temperature to accommodate bulkier substituents .
准备方法
Microwave-Assisted Cyclization
Microwave irradiation (MWI) reduces reaction times for analogous quinazolinone syntheses. For example, cyclocondensation of 2-aminobenzamides with aldehydes under MWI in methanol/K2CO3 completes in 20 minutes vs. 4 hours conventionally. Adapting this to pyrido-pyrrolo-pyrimidine systems could optimize step efficiency.
Eco-Friendly Solvent Systems
Replacing methanol with 2-methyltetrahydrofuran (2-MeTHF) in ester hydrolysis or amidation steps improves sustainability without compromising yield.
Methodological Considerations and Challenges
- Regioselectivity : Ensuring substitution at the C2 position requires careful control of steric and electronic factors during cyclization.
- Purification : Column chromatography remains essential due to the polarity of intermediates.
- Scale-Up : Pilot-scale reactions may necessitate alternative solvents (e.g., DMF) to dissolve bulk intermediates.
常见问题
Q. Q: What are the primary synthetic routes for preparing this compound, and how can reaction conditions be optimized?
A: The synthesis typically involves multi-step reactions, including condensation and cyclization. A general approach involves:
- Step 1: Condensation of pyrimidine precursors with morpholinoethylamine under reflux in anhydrous solvents (e.g., DMF or THF) .
- Step 2: Cyclization using catalysts like NaOMe or K2CO3 at 50–60°C .
- Step 3: Purification via column chromatography or recrystallization.
Optimization: Adjusting solvent polarity (e.g., methanol/water mixtures) and temperature gradients during cyclization can improve yields (e.g., from 59% to ~75%) .
Structural Characterization
Q. Q: Which analytical techniques are critical for confirming the compound’s structure?
A: Key methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign aromatic protons (δ 6.88–8.82 ppm) and methyl/morpholine groups .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., CI-MS m/z 404.47 [M+H]<sup>+</sup>) .
- X-ray Crystallography: Resolve the fused pyrido-pyrrolo-pyrimidine core and substituent orientations .
Initial Biological Screening
Q. Q: How should researchers design in vitro assays to evaluate its bioactivity?
A:
- Target Selection: Prioritize enzymes (e.g., PARP-1, kinases) based on structural analogs’ activity .
- Assay Design: Use fluorescence-based or colorimetric assays (e.g., NAD<sup>+</sup> depletion for PARP inhibition) at 10–100 µM concentrations .
- Controls: Include positive inhibitors (e.g., Olaparib for PARP-1) and solvent controls (DMSO ≤0.1%) .
Advanced: Structure-Activity Relationship (SAR) Analysis
Q. Q: How do substituents influence bioactivity?
A:
- Benzyl Group (Position 1): Enhances lipophilicity and membrane permeability .
- Morpholinoethyl (Position 2): Improves solubility and target binding via hydrogen bonding .
- Methyl (Position 7): Reduces metabolic instability compared to bulkier groups .
Example: Analogues with 3-methoxypropyl substituents show 2-fold higher PARP-1 inhibition than methyl derivatives .
Addressing Data Contradictions
Q. Q: How to resolve discrepancies in reported bioactivity across studies?
A:
- Standardize Assays: Ensure consistent enzyme sources (e.g., recombinant human PARP-1) and buffer conditions (pH 7.4, 25°C) .
- Validate Purity: Use HPLC (≥95% purity) to exclude impurities affecting IC50 values .
- Cross-Validate: Compare results with structurally related compounds (e.g., pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines) .
Advanced: Computational Modeling
Q. Q: How can molecular docking guide mechanistic studies?
A:
- Software: Use AutoDock Vina or Schrödinger Maestro for binding pose prediction.
- Targets: Model interactions with PARP-1’s catalytic domain (e.g., binding free energy ≤-8 kcal/mol indicates strong inhibition) .
- Validation: Overlay docking results with crystallographic data from analogous inhibitors .
In Vivo Pharmacokinetics
Q. Q: What methodologies assess bioavailability and toxicity?
A:
- ADME:
- Absorption: Oral gavage in rodent models with LC-MS/MS plasma analysis (Tmax ~2–4 hrs) .
- Metabolism: Liver microsome assays to identify CYP450-mediated degradation .
- Toxicity: Acute toxicity studies (14-day observation, LD50 determination) .
Solubility and Formulation Challenges
Q. Q: How to improve aqueous solubility for in vivo use?
A:
- Co-Solvents: Use PEG-400 or cyclodextrins to enhance solubility (≥1 mg/mL) .
- Salt Formation: React with HCl or citrate to form water-soluble salts .
- Nanoformulation: Encapsulate in liposomes (size ≤200 nm) for targeted delivery .
Advanced: Mechanistic Target Validation
Q. Q: How to confirm target engagement in cellular models?
A:
- Cellular Thermal Shift Assay (CETSA): Monitor PARP-1 stabilization post-treatment at 42–55°C .
- siRNA Knockdown: Correlate reduced target expression with attenuated compound efficacy .
Reproducibility in Multi-Lab Studies
Q. Q: How to ensure consistent synthesis and bioactivity across labs?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
